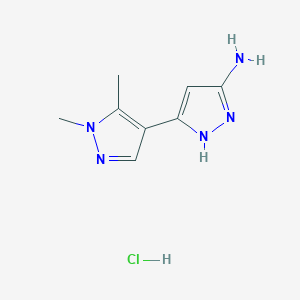

3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride

Description

3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride is a bis-heterocyclic amine derivative featuring a pyrazole core substituted with a 1,5-dimethylpyrazol-4-yl group at position 3 and an amine group at position 5, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.ClH/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7;/h3-4H,1-2H3,(H3,9,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJMPKDRYDBGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for 1,5-Dimethylpyrazole Synthesis

The 1,5-dimethylpyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1,3,5-trimethylpyrazole, which is subsequently functionalized at the 4-position.

Optimization Insights :

-

Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.

-

Temperature : Reactions conducted at 80–100°C achieve >85% conversion within 4–6 hours.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | 85 |

| Reaction Time (h) | 6 | 82 |

Functionalization at the Pyrazole 4-Position

Introducing substituents at the 4-position of 1,5-dimethylpyrazole often involves Vilsmeier-Haack formylation or palladium-catalyzed cross-coupling. For instance, treating 1,5-dimethylpyrazole with POCl₃ and DMF generates 1,5-dimethylpyrazole-4-carbaldehyde, a key intermediate for subsequent couplings.

Challenges and Solutions :

-

Regioselectivity : Directed ortho-metalation using LDA ensures precise functionalization.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the aldehyde with >90% purity.

Coupling Strategies for Bis-Pyrazole Formation

Reductive Amination

The aldehyde intermediate (1,5-dimethylpyrazole-4-carbaldehyde) undergoes reductive amination with 5-aminopyrazole in the presence of NaBH₃CN or H₂/Pd-C. This method affords the secondary amine linkage with moderate yields (60–70%).

Reaction Conditions :

-

Solvent : Methanol or THF.

-

Catalyst : 10% Pd/C (2 mol%) under 30 psi H₂.

-

Yield : 68% after recrystallization from ethanol/HCl.

Ullmann Coupling

Copper-mediated Ullmann coupling between 4-iodo-1,5-dimethylpyrazole and 5-aminopyrazole in DMSO at 120°C achieves direct C–N bond formation. This method avoids intermediate isolation but requires rigorous exclusion of oxygen.

| Condition | Value | Outcome |

|---|---|---|

| Catalyst | CuI (10 mol%) | 72% yield |

| Ligand | 1,10-Phenanthroline | Enhanced rate |

| Temperature (°C) | 120 | 18-hour duration |

Introduction of the 5-Amino Group

Diazotization and Reduction

The 5-nitro precursor is reduced to the amine using H₂/Pd-C or SnCl₂/HCl. For example, 3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-nitro is hydrogenated at 50 psi H₂ in ethanol, yielding the amine hydrochloride after HCl treatment.

Critical Parameters :

Direct Amination via Buchwald-Hartwig

Palladium-catalyzed amination of 3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-bromo with ammonia in dioxane at 100°C provides a one-step route to the amine. This method is efficient but requires specialized ligands (e.g., Xantphos).

Hydrochloride Salt Formation and Crystallization

The free base is treated with concentrated HCl (37%) in ethanol, followed by cooling to 0–5°C to precipitate the hydrochloride salt. Patent data suggest that slow crystallization from ethanol/water (3:1) yields needle-like crystals with >99% purity.

Optimized Crystallization Protocol :

-

Dissolve free base in hot ethanol (70°C).

-

Add HCl dropwise until pH 2–3.

-

Cool to 0°C at 1°C/min.

-

Filter and wash with cold ethanol.

| Parameter | Value | Purity (%) |

|---|---|---|

| Cooling Rate (°C/min) | 1 | 99.5 |

| Solvent Ratio (EtOH:H₂O) | 3:1 | 98.7 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrazolone derivatives.

Reduction Products: Reduction can yield aminopyrazoles.

Substitution Products: Substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride has found applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Commercial and Regulatory Considerations

- Availability :

- Compounds like 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride are discontinued , whereas 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride remains available via platforms like ECHEMI, which emphasizes regulatory compliance and global supply chain support .

- The target compound’s commercial status is unclear but may face challenges similar to discontinued analogs if synthesis scalability or stability issues arise.

Research Implications and Gaps

Biological Activity :

- Pyrazol-5-amine derivatives are explored as kinase inhibitors or antimicrobial agents. The nitro group in 25e could confer antibacterial properties, while the target compound’s dimethylpyrazole moiety might optimize selectivity for specific targets.

Materials Science :

- Steric and electronic profiles of substituents influence crystallinity and thermal stability. The dimethylpyrazole group in the target compound may enhance thermal resistance compared to phenyl-substituted analogs.

Data Limitations :

- Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative noted for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound has garnered attention due to its potential therapeutic effects and mechanisms of action. This article summarizes the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C8H11N5·ClH

- Molecular Weight : 213.667 g/mol

- CAS Number : [1798736-34-1]

Antimicrobial Activity

Research indicates that several pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results highlighted that certain derivatives showed inhibition zones indicating effective antimicrobial activity.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine | 0.22 - 0.25 | - | Effective against Staphylococcus aureus and Staphylococcus epidermidis |

The minimum inhibitory concentration (MIC) values for this compound were notably low, suggesting potent antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. In particular, it has been evaluated for its effects on breast cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine | MDA-MB-436 (BRCA1 mutant) | 2.57 | Induces apoptosis and autophagy |

The compound exhibited a significantly lower IC50 value compared to standard treatments like Olaparib, indicating its potential as a more potent agent against specific cancer types.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

PARP Inhibition

Research has shown that this compound acts as a PARP inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms. The structure–activity relationship studies suggest that the presence of specific substituents on the pyrazole ring enhances its inhibitory potency against PARP enzymes.

Case Studies

Recent studies have explored various derivatives of pyrazoles in clinical settings:

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of pyrazole derivatives against resistant bacterial strains, compounds similar to 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine showed significant promise in overcoming resistance mechanisms .

- Cancer Treatment : A study focused on the antiproliferative effects of pyrazole derivatives on breast cancer cells indicated that compounds with similar structural features to 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine had enhanced cell cycle arrest at the G2/M phase and promoted apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving cyclization and condensation reactions. For example, Vilsmeier–Haack formylation (used in pyrazole aldehyde synthesis) and subsequent amine functionalization are common . Reaction parameters like temperature (e.g., 120°C for cyclization ), solvent polarity, and catalyst selection (e.g., phosphorous oxychloride ) critically affect yield. Statistical design of experiments (DoE) is recommended to optimize conditions, reducing trial-and-error approaches .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., methyl groups at pyrazole positions ).

- IR : Identify amine (-NH₂) and hydrochloride salt (-Cl⁻) stretches .

- HPLC/MS : Monitor purity and detect byproducts, especially in multi-step syntheses .

- Elemental analysis : Verify empirical formulas (e.g., C₇H₁₄ClN₃ for related pyrazol-amine hydrochlorides ).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazole ring functionalization?

- Methodological Answer : Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. For example:

- Substituent positioning : Electron-withdrawing groups (e.g., -CF₃) at the 4-position of pyrazole direct electrophilic attacks to specific sites .

- Base selection : Strong bases like triethylamine favor deprotonation at less hindered positions, guiding coupling reactions .

- Computational modeling (e.g., DFT) can predict reactive sites, as demonstrated in ICReDD’s reaction path search methods .

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with biological targets .

- Molecular docking : Screen derivatives against enzyme active sites (e.g., kinase inhibitors) to prioritize synthesis .

- QSAR models : Corlate substituent effects (e.g., methyl vs. trifluoromethyl groups ) with observed bioactivity .

Q. What experimental approaches resolve contradictions in reported solubility or stability data for pyrazole-amine hydrochlorides?

- Methodological Answer :

- Controlled stability studies : Test under varying pH, temperature, and humidity (e.g., hygroscopicity of hydrochloride salts ).

- High-throughput screening : Use automated platforms to assess solubility in diverse solvents (e.g., DMSO vs. aqueous buffers ).

- Cross-validation : Compare data from multiple analytical labs using standardized protocols .

Critical Analysis of Evidence

- Synthesis Reproducibility : Variations in yields (e.g., 62–71% in pyrazole-carboxamide syntheses ) highlight the need for rigorous DoE .

- Contradictions : Discrepancies in melting points (e.g., 133–135°C vs. 171–174°C for similar compounds ) may arise from polymorphic forms or impurities, necessitating DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.